![molecular formula C22H22N2O3S2 B2670223 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide CAS No. 922850-70-2](/img/structure/B2670223.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide
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Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNTB is a thiol-reactive compound that has been used extensively in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antimicrobial Activity : Some compounds, such as dihydronaphtho[1,2-d][1,2,3]thia(or selena)diazoles, have been synthesized and evaluated for their antimicrobial activity. Compounds from this group showed significant antifungal activity against Cryptococcus neoformans, indicating potential applications in developing antifungal agents (Jalilian et al., 2003).
Anticancer Applications : Research on paracyclophanyl-dihydronaphtho[2,3-d]thiazoles and paracyclophanyl-thiazolium bromides has shown promising anticancer activity, particularly against melanoma cell lines. These compounds were found to inhibit cyclin-dependent kinases, suggesting their potential use as anticancer agents (Aly et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition of Metals : Quinoxaline derivatives, including those incorporating dihydronaphtho[2,3-d]thiazole structures, have been studied for their corrosion inhibition properties on mild steel in acidic medium. These compounds showed high corrosion inhibition efficiency, indicating their potential as corrosion inhibitors for industrial applications (Saraswat & Yadav, 2020).
Antiviral and Antitumor Activities
Synthesis and Antiviral Activity : Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed compounds with anti-tobacco mosaic virus activity, highlighting a potential avenue for developing new antiviral agents (Chen et al., 2010).
Antitumor Agents : Novel derivatives of 3‐methyl‐2‐(4‐substituted phenyl)‐4,5‐dihydronaphtho[1,2‐c]pyrazoles were synthesized and evaluated for their in vitro antitumor activity, showing promise as antitumor agents (Al-Saadi et al., 2008).
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-8-11-17(12-9-15)29(26,27)14-4-7-20(25)23-22-24-21-18-6-3-2-5-16(18)10-13-19(21)28-22/h2-3,5-6,8-9,11-12H,4,7,10,13-14H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFMRDPGAMSDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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